molecular formula C20H20N4O B15117400 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B15117400
M. Wt: 332.4 g/mol
InChI Key: SXMVKGHCBNETSK-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a naphthyridine core, a piperidine ring, and a pyridine moiety

Preparation Methods

The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C20H20N4O/c25-19(13-15-3-1-9-21-14-15)24-11-7-16(8-12-24)18-6-5-17-4-2-10-22-20(17)23-18/h1-6,9-10,14,16H,7-8,11-13H2

InChI Key

SXMVKGHCBNETSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=CN=CC=C4

Origin of Product

United States

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